molecular formula C15H20N4 B7555280 3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine

3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine

Cat. No. B7555280
M. Wt: 256.35 g/mol
InChI Key: XUSZHVKPJJRXAT-UHFFFAOYSA-N
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Description

3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a quinoxaline derivative, and its synthesis method involves a series of chemical reactions that result in the formation of the final product. In

Scientific Research Applications

3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, it has been studied for its potential use as a tool to investigate the function of certain receptors in the brain. In pharmacology, it has been investigated for its potential use as a pharmacological tool to study the effects of certain drugs on receptor function.

Mechanism of Action

The mechanism of action of 3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of the NMDA receptor, which is involved in learning and memory processes in the brain. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine in lab experiments is its potential as a pharmacological tool to study the effects of certain drugs on receptor function. Another advantage is its potential as a tool to investigate the function of certain receptors in the brain. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to investigate its potential as a tool to investigate the function of certain receptors in the brain. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a pharmacological tool to study the effects of certain drugs on receptor function.
Conclusion
In conclusion, 3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine is a quinoxaline derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method involves a series of chemical reactions, and it has been studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. While its mechanism of action is not fully understood, it is believed to act as a modulator of certain receptors in the brain and to inhibit the activity of certain enzymes. While there are advantages to using this compound in lab experiments, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine involves a series of chemical reactions. The starting material is 2-nitrobenzaldehyde, which is reduced to 2-amino-1-phenylethanol using sodium borohydride. The resulting compound is then reacted with 2-chloro-3-methylquinoxaline in the presence of triethylamine to form the final product, 3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine.

properties

IUPAC Name

3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-11-15(17-10-12-5-4-8-16-9-12)19-14-7-3-2-6-13(14)18-11/h2-3,6-7,12,16H,4-5,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSZHVKPJJRXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NCC3CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine

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